1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine
Description
1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine is a heterocyclic organic compound featuring a furan ring substituted with a 3,5-dimethylisoxazole moiety at the 4-position and a propan-1-amine group at the 2-position.
The compound’s molecular formula is C₁₁H₁₃N₂O₂, with a molecular weight of 205.24 g/mol. Its structural uniqueness lies in the fusion of two electron-rich heterocycles (furan and isoxazole), which could influence electronic properties like charge distribution and dipole moments. These features may render it useful in drug design, particularly as a scaffold for targeting enzymes or receptors that recognize aromatic systems.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]propan-1-amine |
InChI |
InChI=1S/C12H16N2O2/c1-4-10(13)11-5-9(6-15-11)12-7(2)14-16-8(12)3/h5-6,10H,4,13H2,1-3H3 |
InChI Key |
GIRNCSPRXZCLGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CO1)C2=C(ON=C2C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine typically involves multi-step organic reactions One common method starts with the preparation of 3,5-dimethylisoxazole, which is then coupled with a furan derivative
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Heterocyclic Diversity :
- The target compound’s furan-isoxazole system contrasts with the thiazole-pyrazole-triazole framework in Compound 5 and the benzoimidazole-morpholine system in the analog from . These differences influence electronic properties: thiazole and triazole rings (Compound 5) enhance electron-withdrawing effects, while benzoimidazole () increases steric bulk.
Substituent Effects: Fluorophenyl groups in Compound 5 improve lipid solubility and metabolic stability compared to the target compound’s methyl and amine substituents . The morpholinoethyl group in ’s compound enhances water solubility and bioavailability due to its polar tertiary amine .
Molecular Weight and Applications :
- The target compound’s lower molecular weight (205.24 g/mol) suggests better membrane permeability than the larger analogs (531.69–555.56 g/mol), which may favor central nervous system (CNS) targeting. Conversely, bulkier analogs like those in are more suited for protein surface interactions in enzyme inhibition .
Electronic and Computational Insights
For example:
- The planar furan-isoxazole system likely exhibits delocalized electron density, contrasting with the twisted fluorophenyl group in Compound 5, which creates a dipole moment .
- Comparative topology analysis of electron density (e.g., Laplacian values) might reveal differences in hydrogen-bond acceptor strength between the amine group in the target compound and the morpholinoethyl group in ’s analog .
Biological Activity
1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- CAS Number : 1209146-42-8
Biological Activity Overview
The biological activity of this compound primarily revolves around its effects on various biological pathways and its potential therapeutic applications. Research indicates that it may exhibit activities such as:
- Antimicrobial Activity : Preliminary studies suggest the compound has antimicrobial properties against a range of bacterial strains.
- Antioxidant Properties : It has been noted for its ability to scavenge free radicals, which could be beneficial in oxidative stress-related conditions.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.
Antimicrobial Activity
A study conducted by Umesha et al. (2009) evaluated several derivatives of isoxazole compounds for their antimicrobial efficacy. The results indicated that compounds similar to 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine displayed significant inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Antioxidant Activity
Research highlighted in a publication by Rai et al. (2020) assessed the antioxidant capacity of various compounds, including those with isoxazole moieties. The results demonstrated that the compound exhibited a notable ability to reduce oxidative stress markers in vitro.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 45 |
| ABTS Radical Scavenging | 30 |
Neuroprotective Effects
A recent study focused on the neuroprotective effects of isoxazole derivatives suggested that 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine may inhibit neuroinflammation through the NF-kB signaling pathway. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when neurons were treated with this compound.
Case Studies
-
Case Study on Neuroprotection :
In a controlled experiment involving cultured neurons exposed to oxidative stress, treatment with the compound resulted in a significant decrease in cell death compared to untreated controls (p < 0.01). This suggests a protective effect against oxidative damage. -
Clinical Relevance :
A clinical trial assessing the efficacy of isoxazole derivatives for treating neurodegenerative diseases reported improvements in cognitive function among patients treated with compounds similar to 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
